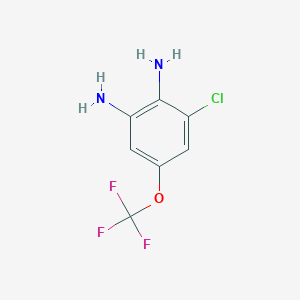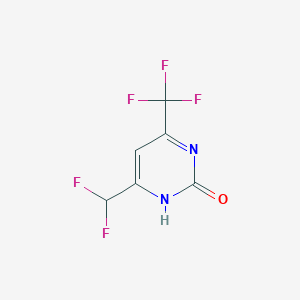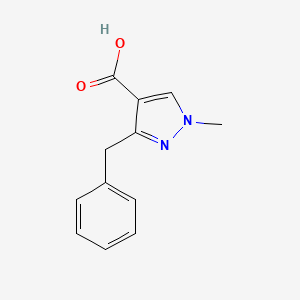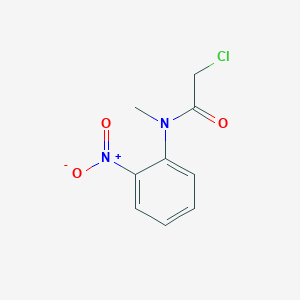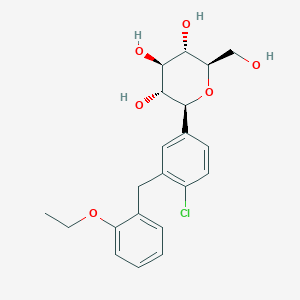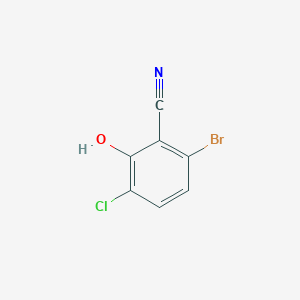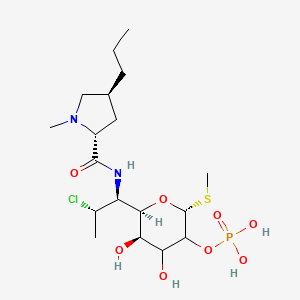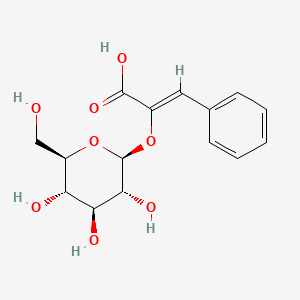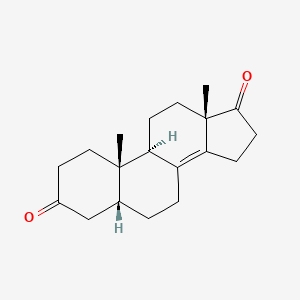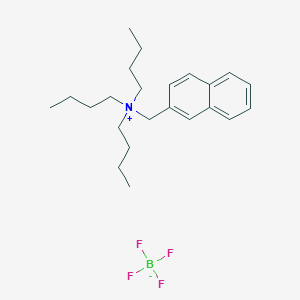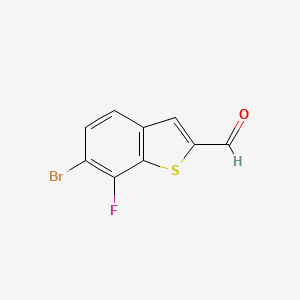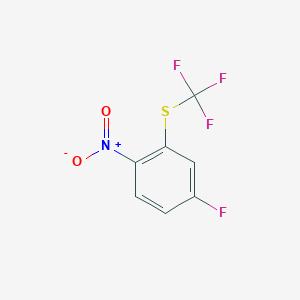
9alpha-Bromo-21-deacetoxy Deflazacort
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9alpha-Bromo-21-deacetoxy Deflazacort: is a synthetic corticosteroid derivative. It is structurally related to Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by the presence of a bromine atom at the 9alpha position and the absence of an acetoxy group at the 21 position. Its molecular formula is C23H28BrNO4, and it has a molecular weight of 462.38 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9alpha-Bromo-21-deacetoxy Deflazacort typically involves multiple steps, starting from Deflazacort or its derivatives. The key steps include:
Bromination: Introduction of a bromine atom at the 9alpha position. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Deacetylation: Removal of the acetoxy group at the 21 position. This step often involves hydrolysis using acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9alpha-Bromo-21-deacetoxy Deflazacort undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9alpha position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting its functional groups.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Deacetylation: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
9alpha-Bromo-21-deacetoxy Deflazacort has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in inflammatory and autoimmune diseases.
Industry: Utilized in the synthesis of other corticosteroid derivatives and as an impurity standard in pharmaceutical quality control
Mécanisme D'action
The mechanism of action of 9alpha-Bromo-21-deacetoxy Deflazacort is similar to that of Deflazacort. It acts as a prodrug, which is metabolized into its active form in the body. The active metabolite binds to glucocorticoid receptors, modulating the expression of anti-inflammatory and immunosuppressive genes. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deflazacort: The parent compound, known for its anti-inflammatory and immunosuppressive properties.
21-Deacetoxy Deflazacort: Similar to 9alpha-Bromo-21-deacetoxy Deflazacort but lacks the bromine atom.
9alpha-Fluoro-21-deacetoxy Deflazacort: Another derivative with a fluorine atom at the 9alpha position instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 9alpha position, which can influence its reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds .
Propriétés
Formule moléculaire |
C23H28BrNO4 |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
(1S,2S,4R,8S,9S,11S,12R,13S)-8-acetyl-12-bromo-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H28BrNO4/c1-12(26)23-19(29-13(2)25-23)10-17-16-6-5-14-9-15(27)7-8-20(14,3)22(16,24)18(28)11-21(17,23)4/h7-9,16-19,28H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20-,21-,22-,23+/m0/s1 |
Clé InChI |
QVEPGZDFPBULJR-POBGKJHXSA-N |
SMILES isomérique |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Br)O)C)C(=O)C |
SMILES canonique |
CC1=NC2(C(O1)CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)Br)O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



